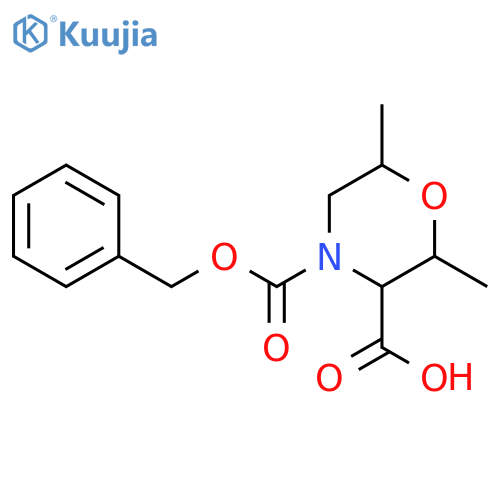Cas no 2248266-57-9 (2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid)

2248266-57-9 structure
商品名:2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-6507982
- 2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
- 2248266-57-9
- 4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
-
- インチ: 1S/C15H19NO5/c1-10-8-16(13(14(17)18)11(2)21-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3,(H,17,18)
- InChIKey: VGIMLFKAFXAQBF-UHFFFAOYSA-N
- ほほえんだ: O1C(C)CN(C(=O)OCC2C=CC=CC=2)C(C(=O)O)C1C
計算された属性
- せいみつぶんしりょう: 293.12632271g/mol
- どういたいしつりょう: 293.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 76.1Ų
2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507982-0.25g |
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid |
2248266-57-9 | 95.0% | 0.25g |
$1038.0 | 2025-03-14 | |
| Enamine | EN300-6507982-2.5g |
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid |
2248266-57-9 | 95.0% | 2.5g |
$2211.0 | 2025-03-14 | |
| Enamine | EN300-6507982-0.05g |
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid |
2248266-57-9 | 95.0% | 0.05g |
$948.0 | 2025-03-14 | |
| Enamine | EN300-6507982-10.0g |
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid |
2248266-57-9 | 95.0% | 10.0g |
$4852.0 | 2025-03-14 | |
| Enamine | EN300-6507982-1.0g |
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid |
2248266-57-9 | 95.0% | 1.0g |
$1129.0 | 2025-03-14 | |
| Enamine | EN300-6507982-0.5g |
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid |
2248266-57-9 | 95.0% | 0.5g |
$1084.0 | 2025-03-14 | |
| Enamine | EN300-6507982-0.1g |
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid |
2248266-57-9 | 95.0% | 0.1g |
$993.0 | 2025-03-14 | |
| Enamine | EN300-6507982-5.0g |
4-[(benzyloxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid |
2248266-57-9 | 95.0% | 5.0g |
$3273.0 | 2025-03-14 |
2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid 関連文献
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
3. Water
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
2248266-57-9 (2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid) 関連製品
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
